N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Catalog No.
S12590415
CAS No.
M.F
C21H18BrN5O2S
M. Wt
484.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl...

Product Name

N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Molecular Formula

C21H18BrN5O2S

Molecular Weight

484.4 g/mol

InChI

InChI=1S/C21H18BrN5O2S/c1-14-11-16(22)4-5-18(14)24-19(28)13-30-21-26-25-20(15-6-8-23-9-7-15)27(21)12-17-3-2-10-29-17/h2-11H,12-13H2,1H3,(H,24,28)

InChI Key

IYFZBTPAEGGBRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4

N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by a unique combination of functional groups, including a bromo-substituted aromatic ring, a furan moiety, a pyridine unit, and a triazole ring. Its molecular formula is C18H17BrN2OC_{18}H_{17}BrN_2O with a molecular weight of approximately 357.24 g/mol . The compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities and structural features that enhance its reactivity and interaction with biological targets.

The chemical reactivity of N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be attributed to the presence of several functional groups:

  • Bromine Substitution: The bromo group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Triazole Ring: The triazole moiety can engage in metal-catalyzed cross-coupling reactions and serve as a site for coordination with metal ions.
  • Sulfanyl Group: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones, potentially enhancing biological activity.

These reactions highlight the compound's versatility in synthetic pathways and its potential for modification to enhance efficacy or selectivity in biological applications.

N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits significant biological activities, including:

  • Antimicrobial Properties: The compound has shown promising activity against various bacterial strains and fungi.
  • Anticancer Activity: Preliminary studies suggest potential effectiveness against certain cancer cell lines, indicating its role as an anticancer agent.
  • Enzyme Inhibition: Interaction studies reveal that this compound may inhibit specific enzymes or modulate receptor activities, leading to various physiological effects.

The synthesis of N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several key steps:

  • Bromination: Starting with 2-methylphenol, bromination introduces the bromo substituent at the para position.
  • Formation of Furan Derivative: The brominated intermediate is subjected to cyclization to form the furan ring.
  • Synthesis of Triazole: A triazole ring is formed through the reaction of appropriate azides and alkynes under Cu(I) catalysis.
  • Final Coupling Reaction: The furan derivative is coupled with the triazole sulfanyl group to yield the final acetamide product.

This multi-step synthesis highlights the complexity and versatility of the compound's chemical structure .

N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has potential applications in various fields:

  • Medicinal Chemistry: Due to its diverse biological activities, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Agricultural Chemistry: Its antimicrobial properties could be explored for use in agricultural applications as a pesticide or fungicide.
  • Material Science: The unique structural features may allow for applications in developing novel materials or catalysts.

Interaction studies indicate that N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-yilmethyl)-5-(pyridin-3-yil)-4H-1,2,4-triazol-3-yil]sulfanyl}acetamide interacts with specific enzymes or receptors in biological systems. These interactions can modulate enzyme activity or receptor signaling pathways, which may lead to various physiological effects. Understanding these interactions is crucial for optimizing the compound's therapeutic potential and efficacy in clinical settings.

N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-yilmethyl)-5-(pyridin-3-yil)-4H - 1 , 2 , 4 - triazol - 3 - yl]sulfanyl}acetamide can be compared with other structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-yilmethyl)-5-(pyridin - 4-yil) - 4H - 1 , 2 , 4 - triazol - 3 - yl]sulfanyl}acetamideSimilar triazole core with different substituentsDifferent bromine position affects reactivity
5-(4-pyridinyl)-4H - 1 , 2 , 4 - triazol - 3 - yl]sulfanyl}acetamideContains a pyridine and triazole coreFocus on antimicrobial properties
2-{[4-(furan - 2 - yilmethyl) - 5 - (3-pyridinyl) - 4H - 1 , 2 , 4 - triazol - 3 - yl]thio}-N-(3-methoxyphenyl)acetamideSimilar core structure but different side chainsVariations in side chains influence biological activity

The unique combination of furan, pyridine, triazole, and acetamide groups in N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-yilmethyl)-5-(pyridin - 3-yil)-4H - 1 , 2 , 4 - triazol - 3 - yl]sulfanyl}acetamide imparts distinct chemical and biological properties that differentiate it from these similar compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

483.03646 g/mol

Monoisotopic Mass

483.03646 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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